6-[1-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile
Description
The compound 6-[1-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile is a heterocyclic molecule featuring a bicyclic octahydropyrrolo[2,3-c]pyrrole core fused with a pyridine-carbonitrile moiety.
Properties
IUPAC Name |
6-[1-(3,3,3-trifluoropropylsulfonyl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O2S/c16-15(17,18)4-6-25(23,24)22-5-3-12-9-21(10-13(12)22)14-2-1-11(7-19)8-20-14/h1-2,8,12-13H,3-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETGRFQVDBRMNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)S(=O)(=O)CCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile typically involves multiple steps, starting from readily available organic precursors. Key steps might include:
Formation of the Octahydropyrrolo[2,3-c]pyrrole Core: : This can involve cyclization reactions under controlled temperature and pressure.
Sulfonylation: : Introduction of the trifluoropropanesulfonyl group through a sulfonylation reaction, often using reagents such as trifluoropropanesulfonyl chloride.
Substitution Reactions: : Attachment of the pyridine-3-carbonitrile moiety via substitution reactions, facilitated by catalytic agents and specific solvents.
Industrial Production Methods
Scaling up the synthesis for industrial production necessitates optimization of reaction conditions for yield and purity. Techniques such as continuous flow reactors may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially at the pyrrolidine ring or the pyridine moiety, using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid.
Reduction: : Reduction reactions could target the nitrile group to yield amines, employing reducing agents such as lithium aluminum hydride.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, given the functional groups present.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, meta-chloroperoxybenzoic acid.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Various halides and alkylating agents under catalytic conditions.
Major Products Formed
From Oxidation: : Corresponding sulfoxides or sulfones.
From Reduction: : Amine derivatives.
From Substitution: : Functionalized derivatives with diverse substituents.
Scientific Research Applications
Chemistry
The compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology and Medicine
Research into its biological activity suggests potential as a lead compound in drug discovery, particularly due to its unique trifluoromethyl group, which can influence biological activity.
Industry
In industrial applications, it might be used in the synthesis of advanced materials or as a component in agrochemicals.
Mechanism of Action
The effects of 6-[1-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile are mediated through interactions with various molecular targets. Its mechanism of action involves binding to specific proteins or enzymes, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and synthetic differences between the target compound and analogs from the evidence:
Key Findings and Comparative Insights
Electronic and Steric Effects
- The trifluoropropanesulfonyl group in the target compound introduces stronger electron-withdrawing effects compared to sulfanyl (e.g., ) or methoxy groups (e.g., 3s). This may enhance resistance to oxidative metabolism, a common advantage in drug design .
- Chloro substituents in 3s, 3t, and compounds improve lipophilicity but may reduce solubility compared to fluorinated groups .
Conformational Flexibility
- The octahydropyrrolo[2,3-c]pyrrole core in the target compound offers greater conformational flexibility than the rigid dihydropyrano-pyrazole or pyrazolo[1,5-a]pyrimidine scaffolds. This flexibility could influence binding mode adaptability in target proteins .
Biological Activity
6-[1-(3,3,3-trifluoropropanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile is a complex organic compound with the molecular formula C₁₈H₁₈F₃N₃O₂S. It has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This compound features a unique trifluoropropanesulfonyl group that may enhance its biological activity through specific interactions with biological targets.
The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The trifluoropropanesulfonyl moiety may provide unique binding characteristics that enhance selectivity towards certain biological pathways. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing various physiological processes.
Pharmacological Potential
Research indicates that compounds with similar structures have exhibited various pharmacological properties, including:
- Anti-inflammatory : Compounds in this class have been shown to inhibit pro-inflammatory cytokines.
- Antimicrobial : Some derivatives demonstrate activity against bacterial strains.
- Analgesic : There is potential for pain-relieving properties based on structural analogs.
Quantitative Data
Quantitative data regarding the binding affinities or inhibition constants are typically obtained through biochemical assays. The following table summarizes key findings related to the biological activity of similar compounds:
| Compound Name | Activity Type | Binding Affinity (IC50) | Reference |
|---|---|---|---|
| Compound A | Enzyme Inhibitor | 50 nM | |
| Compound B | Antimicrobial | 20 µg/mL | |
| Compound C | Anti-inflammatory | 30 µM |
Synthesis and Structural Analysis
The synthesis of this compound involves multi-step organic reactions. Key synthetic methods include:
- Formation of the Pyridine Ring : Using appropriate precursors to construct the pyridine framework.
- Introduction of Trifluoropropanesulfonyl Group : Employing sulfonylation reactions under controlled conditions.
- Final Coupling Reactions : To achieve the desired carbonitrile functionality.
Structural Characterization
The compound's structure can be analyzed using techniques such as:
- X-ray Crystallography : To determine the three-dimensional arrangement of atoms.
- NMR Spectroscopy : For elucidating the chemical environment of hydrogen atoms within the molecule.
Case Studies and Research Findings
Several studies have reported on the biological activities of pyridine derivatives similar to this compound. For instance:
- Anti-inflammatory Activity Study :
- Antimicrobial Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
